molecular formula C18H22N6O B2943547 N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 873002-42-7

N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2943547
CAS No.: 873002-42-7
M. Wt: 338.415
InChI Key: ITTURYXOEPLSPN-UHFFFAOYSA-N
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Description

“N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of such compounds is analyzed using various techniques such as Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13c nuclear magnetic resonance (13C NMR), as well as mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with α and β bifunctional compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically analyzed using techniques like FTIR, 1H NMR, and 13C NMR .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing triazole or pyridazine rings, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been explored for their potential in addressing central nervous system (CNS) disorders, showcasing antidepressant, anticonvulsant, and anxiolytic properties. For instance, research has demonstrated the utility of certain benzodiazepines, a class of heterocyclic compounds related to triazolo[4,3-b]pyridazines, in treating anxiety and depression through their modulatory action on the GABA_A receptor complex, indicating potential pathways for the therapeutic application of N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide in similar contexts (Dundee et al., 1984).

Organic Synthesis and Catalysis

In the realm of organic synthesis, heterocyclic N-oxides, including those derived from pyridine and indazole, serve as versatile intermediates. Their incorporation into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, suggesting potential avenues for the synthesis and application of this compound in developing new materials or catalytic agents (Li et al., 2019).

Future Directions

Triazole compounds have been the focus of many research studies due to their wide range of applications, especially in the medicinal field . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

N-[2-[6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-2-3-12-19-15-9-10-16-21-22-17(24(16)23-15)11-13-20-18(25)14-7-5-4-6-8-14/h4-10H,2-3,11-13H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTURYXOEPLSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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